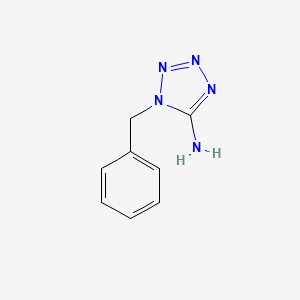

1-benzyl-1H-tetrazol-5-amine

Übersicht

Beschreibung

1-Benzyl-1H-tetrazol-5-amine is a derivative of tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal and pharmaceutical chemistry due to their unique structural and electronic properties .

Vorbereitungsmethoden

1-Benzyl-1H-tetrazol-5-amine can be synthesized through various methods. One common synthetic route involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water, yielding 1-benzyl-1H-tetrazole-5-thiol, which can then be converted to this compound . Another method involves the reaction of benzylamine with triethyl orthoformate and sodium azide under catalysis by ytterbium triflate . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing the use of toxic reagents and solvents .

Analyse Chemischer Reaktionen

Acylation and Amidation Reactions

1-Benzyl-1H-tetrazol-5-amine undergoes amidation with acyl chlorides under catalytic conditions. Lithium bis(trimethylsilyl)amide (LiHMDS) facilitates reactions with both reactive and unreactive acyl chlorides, yielding [1-(4-bromophenyl)-1H-tetrazol-5-yl]amide derivatives .

Table 1: Amidation with Selected Acyl Chlorides

| Acyl Chloride | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzyl chloroformate | 92 | 2 |

| Acetyl chloride | 85 | 1.5 |

| 4-Nitrobenzoyl chloride | 78 | 3 |

Mechanistically, LiHMDS deprotonates the amine, enabling nucleophilic attack on the acyl chloride. This method avoids toxic reagents and achieves yields >75% .

Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with aziridines to form nitrogen-containing heterocycles :

Table 2: Cycloaddition Outcomes with Aziridines

| Allenes (R Group) | Aziridine Type | Major Product | Yield (%) |

|---|---|---|---|

| -CH2Ph | N-Benzyl-2-benzoyl | Tetrasubstituted pyrrole | 85 |

| -iPr | N-Cyclohexyl | 4-Methylenepyrrolidine | 92 |

Bulky substituents on the allene favor 4-methylenepyrrolidines, while smaller groups yield pyrroles .

Metal Complex Formation

The compound coordinates with transition metals (e.g., Cu, Zn) via its tetrazole nitrogen atoms. These complexes show enhanced antimicrobial activity compared to the free ligand .

Mechanism :

-

Metal ions bind to tetrazole ring nitrogens

-

Amino group stabilizes complexes through hydrogen bonding

Applications :

Biological Activity Modulation

Cyclization reactions produce derivatives with improved pharmacological profiles:

Example :

N-(4-Nitrophenyl)-1H-tetrazol-5-amine (7a ) exhibits:

-

15-fold lower cytotoxicity than parent thiourea

-

Selective activity against cancer cells (IC50: 12 μM for A549)

Regioselective Functionalization

The tetrazole ring’s electron-deficient nature allows regioselective substitutions:

Reactions :

-

N1-Alkylation : Achieved using alkyl halides in DMF (60–75% yields)

-

C5-Electrophilic substitution : Limited due to steric hindrance from the benzyl group

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Benzyl-1H-tetrazol-5-amine has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-HIV properties.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a series of 5-substituted tetrazoles were synthesized and tested against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with some compounds demonstrating potent inhibitory effects .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | P. aeruginosa | High |

Anticancer Properties

The compound has also been explored for its anticancer potential. A study evaluated the cytotoxicity of various tetrazole derivatives against cancer cell lines such as A549 and HTB-140. Notably, N-(4-nitrophenyl)-1H-tetrazol-5-amine exhibited significant cytotoxicity while showing reduced toxicity toward normal cells, indicating a selective action against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-nitrophenyl)-1H-tetrazol-5-amine | A549 | 12 |

| N-(4-nitrophenyl)-1H-tetrazol-5-amine | HaCaT | 50 |

Synthetic Methodologies

The synthesis of this compound is often achieved through various innovative methods, including the Ugi reaction and microwave-assisted synthesis.

Ugi Reaction

The Ugi reaction allows for the formation of tetrazole derivatives from amino acids, aldehydes, isocyanides, and sodium azide. This method has been optimized to produce high yields of tetrazole products under mild conditions .

| Reaction Component | Quantity | Yield (%) |

|---|---|---|

| L-proline | 1 mmol | 35 |

| Benzyl isocyanide | 1 mmol | 50 |

| Sodium azide | 1.2 mmol | 74 |

Microwave-Assisted Synthesis

Microwave-assisted techniques have been employed to enhance the efficiency of synthesizing tetrazole derivatives. For example, the use of scandium triflate as a catalyst under microwave irradiation has resulted in yields up to 99% for certain derivatives .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their utility in material science. Their unique structural properties allow them to be incorporated into polymers and other materials for enhanced performance characteristics.

Polymerization Studies

Research has indicated that incorporating tetrazole groups into polymer matrices can improve thermal stability and mechanical properties. For instance, studies on poly(ethylene terephthalate) modified with tetrazole units demonstrated enhanced thermal resistance compared to unmodified counterparts .

Wirkmechanismus

The mechanism of action of 1-benzyl-1H-tetrazol-5-amine involves its interaction with molecular targets through its tetrazole ring. The electron-rich nature of the tetrazole ring allows it to participate in various chemical interactions, including hydrogen bonding and coordination with metal ions . These interactions can influence biological pathways and molecular targets, leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-1H-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

5-Phenyltetrazole: Known for its high acidic nature due to resonance stabilization.

Losartan: A pharmaceutical agent containing a 5-aryl-1H-tetrazole moiety, used as an antihypertensive drug.

Bis(1H-tetrazol-5-yl)amine: Used in the defense industry as a high nitrogen composite propellant. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Biologische Aktivität

1-Benzyl-1H-tetrazol-5-amine is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

This compound is synthesized through various methods, typically involving the reaction of benzyl isothiocyanate with sodium azide, leading to the formation of tetrazole derivatives.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : Tetrazole derivatives can inhibit various enzymes, including cyclooxygenases (COX), which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects.

- Receptor Interaction : The compound may interact with specific receptors and proteins, modulating their activity. For instance, it has been shown to influence protein-protein interactions relevant to cancer therapy .

- Reactive Oxygen Species (ROS) Generation : The tetrazole ring can generate ROS, which may induce cellular damage in pathogens, contributing to its antimicrobial properties.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses significant antibacterial and antifungal properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth .

- Antitumor Activity : The compound has been explored for its potential in cancer treatment. Its ability to inhibit certain enzymes involved in tumor growth makes it a candidate for further investigation as an anticancer agent .

- Anti-inflammatory Effects : Due to its action on COX enzymes, this compound may serve as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is more soluble in lipids compared to carboxylic acids. This property enhances its ability to penetrate cell membranes, facilitating its biological effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

Synthesis Techniques

The synthesis of this compound often employs multi-component reactions such as Ugi reactions, allowing for the efficient generation of diverse tetrazole derivatives with potential biological activities .

Eigenschaften

IUPAC Name |

1-benzyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-10-11-12-13(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGBUAWMFFPBOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902984 | |

| Record name | NoName_3562 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31694-90-3 | |

| Record name | 1-benzyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.